2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compounds under analysis are a series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties, which have been synthesized to act as inhibitors of carbonic anhydrase (CA) isozymes, particularly the cytosolic hCA I and II, and the tumor-associated hCA IX. These inhibitors are of significant interest due to their potential in developing unconventional anticancer strategies, especially for targeting hypoxic areas of tumors such as clear renal cell carcinoma, which is known for high CA IX expression and resistance to chemotherapy .
Synthesis Analysis
The synthesis of these compounds involves the initial reaction of cyanuric chloride with sulfanilamide, homosulfanilamide, or 4-aminoethylbenzenesulfonamide to produce dichlorotriazinyl-benzenesulfonamides. These intermediates are then derivatized through reactions with various nucleophiles, including water, methylamine, aliphatic alcohols, ammonia, hydrazine, primary and secondary amines, amino acid derivatives, or phenol. The resulting library of sulfonamides with triazinyl moieties represents a diverse set of potential CA inhibitors .
Molecular Structure Analysis
The structure-activity relationship (SAR) of these sulfonamides is relatively straightforward. Compounds with compact moieties attached to the triazine ring, such as amino, hydrazino, ethylamino, dimethylamino, or amino acyl groups, tend to be more active. In contrast, those with bulkier groups like n-propyl, n-butyl, diethylaminoethyl, piperazinylethyl, pyridoxal amine, or phenoxy are less effective as inhibitors of hCA I, II, and IX .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these sulfonamides are crucial for their inhibitory activity. The choice of nucleophiles in the derivatization step affects the potency and selectivity of the inhibitors. For instance, the chlorotriazinyl-sulfanilamide and the bis-ethoxytriazinyl derivatives of sulfanilamide/homosulfanilamide have shown high selectivity ratios for CA IX over CA II, indicating that the chemical modifications can be tailored to target specific isozymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these sulfonamides, such as solubility, stability, and binding affinity, are directly related to their inhibitory activity against CA isozymes. The compounds have shown inhibition constants (K(I)s) in the nanomolar range, with some derivatives exhibiting subnanomolar affinity for hCA IX. The selectivity ratios for CA IX over CA II inhibition range from 23.33 to 706, suggesting that these compounds can be fine-tuned to preferentially inhibit tumor-associated CA isozymes over cytosolic ones .
properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-7-12-26-19(13-16)23-21(24-22(26)28)29-15-20(27)25-10-8-18(9-11-25)14-17-5-3-2-4-6-17/h2-7,12-13,18H,8-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKDRAVWWKPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.